Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate
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Overview
Description
Methyl (6R)-9-methyl-9-azabicyclo(421)non-4-ene-5-carboxylate is a chemical compound known for its unique bicyclic structure
Preparation Methods
The synthesis of Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate typically involves multiple steps. The synthetic routes often start with the preparation of the bicyclic core, followed by the introduction of the carboxylate group. Reaction conditions may vary, but common methods include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate can be compared with other similar compounds, such as:
Methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5-carboxylate: This compound lacks the additional methyl group, which can affect its reactivity and applications.
Methyl (6R)-9-methyl-9-azabicyclo(4.2.1)non-4-ene-5-carboxamide: This compound has an amide group instead of a carboxylate group, leading to different chemical properties and potential uses. The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
125736-24-5 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-12-8-4-3-5-9(11(13)14-2)10(12)7-6-8/h5,8,10H,3-4,6-7H2,1-2H3/t8?,10-/m1/s1 |
InChI Key |
CHOSLXXGRPWXHG-LHIURRSHSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CCC=C2C(=O)OC |
Canonical SMILES |
CN1C2CCC=C(C1CC2)C(=O)OC |
Origin of Product |
United States |
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